molecular formula C24H19N3O2S B2959783 N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide CAS No. 724737-83-1

N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide

Cat. No.: B2959783
CAS No.: 724737-83-1
M. Wt: 413.5
InChI Key: XRADGNIMKLJGMS-UHFFFAOYSA-N
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Description

N-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 8-position. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide groups are known to interact, such as carbonic anhydrases or kinase domains .

Properties

IUPAC Name

N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2S/c1-17-5-4-14-27-16-23(25-24(17)27)19-8-11-21(12-9-19)26-30(28,29)22-13-10-18-6-2-3-7-20(18)15-22/h2-16,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRADGNIMKLJGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene core with a sulfonamide group and an imidazo[1,2-a]pyridine moiety. This unique combination contributes to its diverse biological activities. The chemical formula is C24H22N3O2SC_{24}H_{22}N_3O_2S, indicating the presence of various functional groups that are crucial for its pharmacological effects.

Research indicates that this compound primarily acts by modulating ion channels and receptors, particularly the TRPM8 receptor. This receptor is involved in pain pathways and thermosensation, suggesting potential applications in treating conditions such as inflammatory and neuropathic pain .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, derivatives of sulfonamides bearing naphthalene moieties were evaluated for their antiproliferative effects against various cancer cell lines. Notably, compounds similar to this compound exhibited significant inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
5cMCF-70.51 ± 0.03
5cA5490.33 ± 0.01

This table summarizes the potency of a related compound (5c), which serves as a benchmark for evaluating the activity of this compound.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. The sulfonamide group is known for its antibacterial effects, and studies suggest that compounds with naphthalene substitutions can enhance these activities. The mechanism likely involves disruption of microbial cell functions .

Case Studies

In a recent study focused on sulfonamide derivatives, this compound was part of a series evaluated for both antiproliferative and antimicrobial activities. Results indicated that modifications to the naphthalene moiety could significantly impact biological efficacy, emphasizing the importance of structural optimization in drug development .

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant inhibition of MCF-7 and A549 cells
AntimicrobialEffective against various bacterial strains
Pain ModulationPotential TRPM8 receptor modulation

Scientific Research Applications

N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide is a complex organic compound that is of interest in medicinal chemistry because of its potential biological activities and therapeutic applications. The compound features a unique structure, including a naphthalene core, a sulfonamide group, and an imidazo[1,2-a]pyridine moiety. The imidazo[1,2-a]pyridine structure is known for its involvement in various pharmacological activities, including the modulation of ion channels and receptors.

Potential Applications

  • TRPM8 Receptor Modulation Research indicates that this compound has been studied for its potential as a modulator of the TRPM8 receptor, which is implicated in pain pathways and thermosensation. This modulation may provide therapeutic benefits in treating conditions such as inflammatory pain and neuropathic pain.
  • Drug Development N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-1-sulfonamide has potential applications in medicinal chemistry as a lead compound for drug development targeting various diseases. Its unique structure allows it to interact with biological targets effectively, making it a candidate for further investigation in therapeutic contexts such as oncology or infectious disease treatment.
  • Biological Activity Research indicates that compounds containing imidazo[1,2-a]pyridine structures exhibit significant biological activity. Specifically, this compound has been studied for its potential as a modulator of the TRPM8 receptor, which is implicated in pain pathways and thermosensation.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Methods require careful control of reaction conditions and purification steps to obtain the final product in high yield and purity.

Chemical Properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of imidazo[1,2-a]pyridine derivatives, which are frequently explored for their pharmacological properties. Below is a detailed comparison with analogous compounds, emphasizing structural variations, synthetic strategies, and inferred pharmacological implications.

Structural Analogs from Patent Literature ()

Several compounds in share the imidazo[1,2-a]pyridine scaffold but differ in substituents and functional groups:

Compound Key Structural Differences Potential Implications
1-[(6-Chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine Nitro group at 8-position; hexahydro backbone; chloro-pyridine side chain. Increased electron-withdrawing effects may enhance metabolic stability but reduce solubility .
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Thiazole-pyridine hybrid; carboxamide group. May exhibit improved kinase inhibition due to thiazole’s π-stacking capability .
N-[4-Chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(pentafluoroethyl)-4-(trifluoromethyl)pyrazole-... Pyrazole core; halogenated substituents; carbamoyl linkage. Enhanced lipophilicity and target binding via halogen bonds but potential toxicity risks .

Key Observations :

  • The target compound’s 8-methyl group on the imidazo[1,2-a]pyridine core distinguishes it from nitro- or bromo-substituted analogs (e.g., ’s 8-bromo derivative), likely reducing electron-withdrawing effects and improving metabolic stability.
  • The naphthalene sulfonamide group offers a rigid aromatic system, contrasting with carboxamide or pyrazole-based side chains in analogs.
Comparison with Benzamide Derivatives ()

describes N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide , a structurally related compound.

Parameter Target Compound Benzamide Analog ()
Core Structure Imidazo[1,2-a]pyridine with 8-methyl substitution. Imidazo[1,2-a]pyridine with 8-bromo substitution.
Functional Group Naphthalene-2-sulfonamide. Benzamide.
Substituents on Phenyl Unsubstituted phenyl linker. 4-Fluoro substitution on phenyl ring.
Synthetic Route Likely involves sulfonylation of imidazo[1,2-a]pyridine intermediate. Amination followed by benzoylation .
Predicted Solubility Moderate (sulfonamide enhances hydrophilicity). Lower (bromo and benzamide increase lipophilicity).
Bioactivity Potential enzyme inhibition (e.g., kinases, carbonic anhydrases). Anticancer or antimicrobial activity (common for brominated heterocycles) .

Critical Analysis :

  • The 8-methyl group in the target compound may reduce steric hindrance compared to ’s 8-bromo substituent , facilitating better binding to flat enzyme active sites.

Pharmacological and Chemical Implications

  • Substituent Effects : Methyl groups generally enhance metabolic stability over halogens (e.g., bromo), which are prone to oxidative degradation. However, bromine’s larger atomic radius may improve halogen bonding in target proteins .
  • Functional Group Impact : Sulfonamides are superior to carboxamides in forming stable hydrogen bonds with enzymes, as seen in drugs like celecoxib. This suggests the target compound could outperform benzamide analogs in target affinity .

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